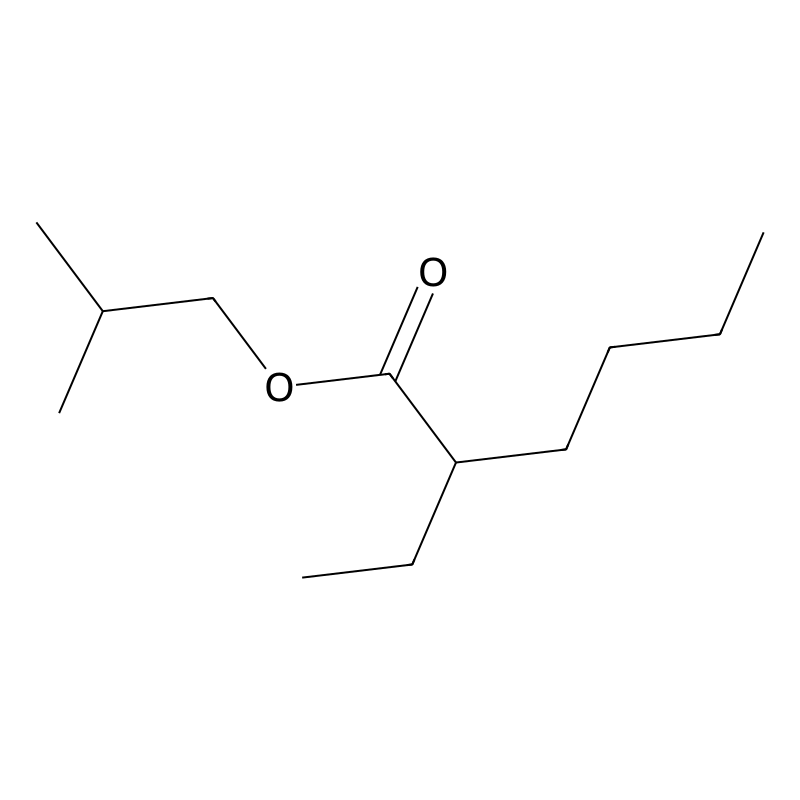Isobutyl 2-ethylhexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isobutyl 2-ethylhexanoate is an organic compound with the chemical formula . It appears as a colorless liquid characterized by a fruity odor, making it particularly appealing in the fragrance and flavor industries. This compound is an ester formed from the reaction of 2-ethylhexanoic acid and isobutanol. Its unique structure contributes to its pleasant aroma, which is utilized in various applications, especially in food flavoring and perfumery .
Isobutyl 2-ethylhexanoate primarily interacts with olfactory receptors in the nasal cavity when inhaled, triggering the perception of its characteristic fruity aroma.
Beyond its olfactory function, limited research suggests potential interactions with other biological systems, but the specific mechanisms remain largely unexplored.
While generally considered safe for its intended uses, potential hazards associated with Isobutyl 2-ethylhexanoate include:
- Flammability: It is classified as a combustible liquid with a relatively high flash point, requiring careful handling near heat sources.
- Skin and eye irritation: Direct contact with the liquid or concentrated vapor may cause mild irritation.
- Environmental impact: Large-scale environmental release can potentially harm aquatic organisms due to its organic nature.
- Hydrolysis: In the presence of water and either an acid or base catalyst, isobutyl 2-ethylhexanoate can be hydrolyzed back into its parent compounds, 2-ethylhexanoic acid and isobutanol. The reaction can be represented as:
- Transesterification: This reaction involves exchanging the ester group with another alcohol, resulting in the formation of a different ester and alcohol. This process is facilitated by catalysts such as sodium methoxide or sulfuric acid.
The biological activity of isobutyl 2-ethylhexanoate is particularly relevant in studies involving esterases, enzymes that catalyze the hydrolysis of esters. The hydrolysis of this compound leads to the formation of 2-ethylhexanoic acid and isobutanol, which can participate in various metabolic pathways. Additionally, due to its ester linkage, it has been investigated for potential applications in drug delivery systems, where controlled release characteristics are desirable under physiological conditions .
Isobutyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction can be summarized as follows:
In industrial settings, this synthesis is performed on a larger scale with continuous removal of water to drive the equilibrium towards ester formation. The final product is purified through distillation to achieve the desired purity .
Isobutyl 2-ethylhexanoate has a wide range of applications:
- Fragrance and Flavor Industry: Used extensively for its pleasant aroma.
- Solvent and Reagent: Acts as a solvent in organic synthesis.
- Biological Research: Employed in studies involving esterases and other enzymes.
- Drug Delivery Systems: Investigated for potential use due to its hydrolyzable ester linkage .
Studies on the interactions of isobutyl 2-ethylhexanoate primarily focus on its enzymatic hydrolysis by esterases. The hydrolysis mechanism involves the cleavage of the ester bond, resulting in the release of its constituent acids and alcohols. This interaction is significant for understanding its metabolic pathways and potential toxicity profiles when used in various applications .
Isobutyl 2-ethylhexanoate can be compared with several similar compounds, highlighting its unique properties:
The uniqueness of isobutyl 2-ethylhexanoate lies in its specific ester linkage and resulting physical properties, making it particularly valuable within the fragrance and flavor sectors .








